5-Ethylsulfanylpent-1-yne: Structural Profiling, Physicochemical Properties, and Applications in Bioconjugation
5-Ethylsulfanylpent-1-yne: Structural Profiling, Physicochemical Properties, and Applications in Bioconjugation
Executive Summary
In the landscape of modern synthetic chemistry and drug development, bifunctional aliphatic scaffolds serve as critical linchpins for modular design. 5-Ethylsulfanylpent-1-yne (CAS: 57079-99-9), also known as ethyl(pent-4-yn-1-yl)sulfane, is a highly versatile building block characterized by two orthogonal reactive motifs: a terminal alkyne and a thioether linkage.
For drug development professionals and materials scientists, this molecule bridges two distinct chemical paradigms. The terminal alkyne enables rapid, high-fidelity bioconjugation via 1 [1], while the thioether group acts as a stimuli-responsive trigger, undergoing oxidation in the presence of Reactive Oxygen Species (ROS) to modulate molecular lipophilicity. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic reactivity, and field-proven, self-validating experimental workflows.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of 5-ethylsulfanylpent-1-yne is necessary for optimizing solvent systems, predicting pharmacokinetic behavior, and ensuring laboratory safety. The quantitative data and hazard classifications are summarized below based on chemical registry data [2][5].
Table 1: Structural and Molecular Identity
| Property | Value |
| Chemical Name | 5-(Ethylsulfanyl)pent-1-yne |
| Synonyms | Ethyl(pent-4-yn-1-yl)sulfane |
| CAS Registry Number | 57079-99-9 |
| Molecular Formula | C₇H₁₂S |
| Molecular Weight | 128.23 g/mol |
| SMILES String | CCSCCCC#C |
Table 2: GHS Hazard Profile & Safety Parameters
Note: Due to its volatility and toxicity profile, all handling must be conducted in a Class II fume hood.
| Hazard Code | Classification | Causality / Implication for Handling |
| H227 | Combustible Liquid | Low molecular weight aliphatic chain increases volatility. Store away from oxidizing agents. |
| H302 / H312 / H332 | Acute Toxicity (Oral/Dermal/Inhal.) | Thioethers can rapidly cross biological membranes due to high lipophilicity. |
| H315 / H318 | Skin Irritation / Serious Eye Damage | Direct contact disrupts lipid bilayers. Requires nitrile gloves and splash goggles. |
| H336 | STOT SE 3 (Narcotic Effects) | Vapor inhalation depresses the central nervous system. |
Mechanistic Reactivity & Orthogonal Synthetic Utility
The architectural brilliance of 5-ethylsulfanylpent-1-yne lies in its orthogonal reactivity . The two functional groups can be manipulated independently without cross-interference, allowing for complex, multi-step molecular assembly.
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The Terminal Alkyne Motif: The unhindered carbon-carbon triple bond is primed for Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction forms a 1,4-disubstituted 1,2,3-triazole, which is highly valued in medicinal chemistry as a metabolically stable bioisostere of the amide bond [3].
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The Thioether Motif: The sulfur atom possesses lone pairs that are susceptible to electrophilic oxygen transfer. Oxidation converts the non-polar thioether into a highly polar sulfoxide or sulfone. In targeted drug delivery, this is exploited to induce a hydrophobic-to-hydrophilic phase transition within ROS-rich tumor microenvironments [4].
Orthogonal reactivity pathways of 5-ethylsulfanylpent-1-yne.
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality, and in-process controls (IPCs) are embedded to confirm success before proceeding.
Protocol A: CuAAC Bioconjugation (Click Chemistry)
This workflow details the conjugation of 5-ethylsulfanylpent-1-yne to an azide-functionalized payload (e.g., a fluorophore or peptide).
Causality of Reagent Selection:
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Solvent (t-BuOH/H₂O 1:1): Water solubilizes the copper catalyst and ascorbate, while tert-butanol solubilizes the lipophilic thioether alkyne. tert-Butanol is chosen over ethanol because its steric bulk prevents it from coordinating with the Cu(I) center and inhibiting the catalytic cycle.
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Catalyst System (CuSO₄ + Sodium Ascorbate): Cu(I) is highly unstable and easily oxidizes to Cu(II) in air. Generating Cu(I) in situ by reducing Cu(II)SO₄ with sodium ascorbate ensures a steady supply of the active catalyst while preventing Glaser homocoupling (alkyne-alkyne dimerization).
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 1.0 eq of the azide-payload and 1.2 eq of 5-ethylsulfanylpent-1-yne in a 1:1 mixture of tert-butanol and deionized water (0.1 M concentration).
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Catalyst Generation: In a separate vial, dissolve 0.1 eq of CuSO₄·5H₂O and 0.2 eq of Sodium Ascorbate in water. Self-Validation: The solution will transiently turn brown and then pale yellow, confirming the successful reduction of Cu(II) to Cu(I).
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Cycloaddition: Add the catalyst solution to the substrate mixture. Stir at room temperature for 2–4 hours.
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Purification: Remove tert-butanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x). The lipophilic triazole product migrates to the organic layer, leaving the copper salts in the aqueous phase.
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Validation (LC-MS): Inject an aliquot into the LC-MS. Self-Validation: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows the total disappearance of the starting azide mass and the emergence of the [M+H]+ peak corresponding to the triazole conjugate.
Self-validating CuAAC experimental workflow for bioconjugation.
Protocol B: ROS-Triggered Thioether Oxidation
In drug delivery, the thioether acts as an environmental sensor. This protocol validates the oxidation kinetics of the ethylsulfanyl group.
Causality of Reagent Selection:
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Oxidant (NaOCl vs. H₂O₂): While H₂O₂ is a common biological ROS, kinetic analyses demonstrate that thioether oxidation by H₂O₂ under physiological conditions is extremely slow (half-lives > 75 hours). Conversely, hypochlorite (NaOCl) oxidizes thioethers to sulfoxides in seconds [4]. Therefore, NaOCl is utilized for rapid in vitro validation of the phase-transition mechanism.
Step-by-Step Methodology:
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Dissolution: Dissolve the synthesized triazole-thioether conjugate in PBS (pH 7.4) containing 5% acetonitrile to ensure initial solubility.
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Oxidation: Introduce 1.5 eq of NaOCl.
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Quenching: After 5 minutes, add 2.0 eq of sodium thiosulfate (Na₂S₂O₃) to rapidly reduce any unreacted hypochlorite, freezing the reaction profile.
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Validation (Reverse-Phase HPLC): Run the quenched mixture through a C18 RP-HPLC column. Self-Validation: The resulting chromatogram must show a distinct shift to a shorter retention time compared to the starting material. This confirms that the non-polar thioether has successfully converted into the highly polar, water-soluble sulfoxide.
Applications in Advanced Drug Development
The integration of 5-ethylsulfanylpent-1-yne into macromolecular structures provides two distinct advantages for modern therapeutics:
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Stable Bioisosteric Linkages: The 1,2,3-triazole formed via CuAAC is resistant to enzymatic cleavage, oxidation, and hydrolysis. Unlike traditional amide bonds, which are susceptible to proteases in the bloodstream, the triazole linkage ensures the payload remains securely attached to its delivery vehicle during systemic circulation[3].
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Stimuli-Responsive Payload Release: By incorporating the ethylsulfanyl motif into the hydrophobic core of a polymeric micelle, researchers can encapsulate lipophilic chemotherapeutics (e.g., Doxorubicin). When these micelles enter the ROS-abundant environment of a tumor, the thioether oxidizes to a sulfoxide. The sudden influx of polarity destabilizes the micelle's hydrophobic core, triggering a rapid, localized release of the drug exactly where it is needed, thereby minimizing off-target toxicity [4].
Conclusion
5-Ethylsulfanylpent-1-yne is far more than a simple aliphatic chain; it is a programmable molecular tool. By mastering its orthogonal reactivity—leveraging the terminal alkyne for structural assembly and the thioether for environmental responsiveness—researchers can architect sophisticated, self-assembling, and stimuli-responsive biomaterials. Adhering to the self-validating protocols outlined in this guide ensures high-yield syntheses and robust, reproducible data in preclinical drug development pipelines.
References
- Click chemistry - Wikipedia Source: Wikipedia URL
- 5-(ethylsulfanyl)
- Source: National Institutes of Health (NIH)
- Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)
- 5-(ethylsulfanyl)
